4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a central pyrrolinone core substituted with diverse aromatic and heteroaromatic groups. Its structure features:
- 1-(2-Furylmethyl): A furan-derived substituent at position 1, contributing π-orbital interactions and moderate hydrophilicity.
- 5-(4-Propoxyphenyl): A propoxy-substituted phenyl ring at position 5, enhancing lipophilicity and influencing steric bulk .
Its design aligns with SAR trends observed in analogs targeting LIN28–let-7 interactions .
Properties
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO5/c1-2-13-31-19-11-7-16(8-12-19)22-21(23(28)17-5-9-18(26)10-6-17)24(29)25(30)27(22)15-20-4-3-14-32-20/h3-12,14,22,28H,2,13,15H2,1H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNOFLZGFCYQD-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky groups (e.g., 4-tert-butylphenyl in Compound 20) correlate with higher yields (62%), likely due to improved crystallization . Electron-withdrawing groups (e.g., 4-bromobenzoyl in PH-35) reduce yields (34%) due to steric hindrance or solubility challenges .
- Melting Points : Compounds with polar substituents (e.g., 4-hydroxyphenyl in PH-35) exhibit higher melting points, while alkoxy groups (e.g., 4-propoxyphenyl in the target compound) may lower melting points by increasing conformational flexibility .
Key Observations :
- Role of Halogenation: The 4-bromobenzoyl group in PH-35 and the target compound enhances binding affinity via halogen bonding, a feature absent in non-halogenated analogs like Compound 20 .
- Heteroaromatic Substitutions : Thiazole (PH-35) and furan (target compound) groups at position 5 may differentially influence target selectivity. Thiazole’s sulfur atom could engage in hydrophobic interactions, while furan’s oxygen may participate in hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
